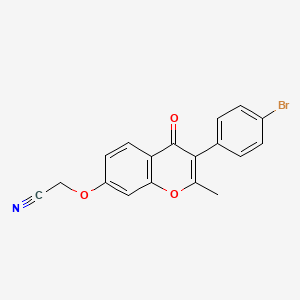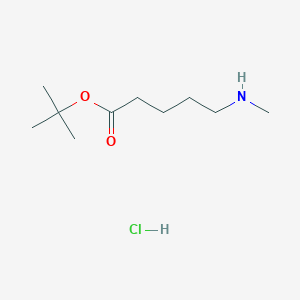
3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride is a chemical compound known for its versatile applications in organic synthesis and biochemical research. It features an aminooxy functional group, which is highly reactive towards carbonyl compounds, making it useful in various chemical reactions, particularly in the formation of oxime linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride typically involves the reaction of N,N-dimethylpropan-1-amine with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to yield the desired aminooxy compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso compounds.
Reduction: The oxime formed from the reaction with carbonyl compounds can be reduced to amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted aminooxy compounds.
Scientific Research Applications
3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through oxime ligation and other reactions.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The primary mechanism of action of 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride involves the formation of stable oxime linkages with carbonyl compounds. The aminooxy group acts as a nucleophile, attacking the electrophilic carbonyl carbon to form an oxime. This reaction is highly specific and can be performed under mild conditions, making it useful for various applications in chemical synthesis and bioconjugation.
Comparison with Similar Compounds
Aminooxyacetic acid: Another aminooxy compound used in biochemical research.
O-(2-Aminoethyl)hydroxylamine: A related compound with similar reactivity towards carbonyl compounds.
Aminooxy analogs of histamine: These compounds are used as inhibitors in biochemical studies.
Uniqueness: 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride is unique due to its specific structure, which combines the aminooxy functionality with a dimethylamino group. This combination enhances its reactivity and makes it particularly useful in the synthesis of complex molecules and the modification of biomolecules.
Properties
IUPAC Name |
O-[3-(dimethylamino)propyl]hydroxylamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O.2ClH/c1-7(2)4-3-5-8-6;;/h3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEFYPRSPSDJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCON.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
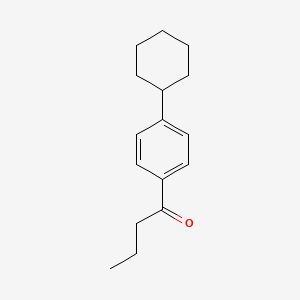
![2-[2-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2918845.png)


![N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide](/img/structure/B2918849.png)
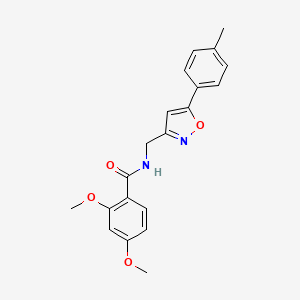
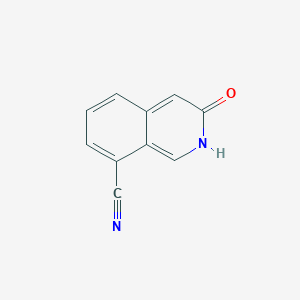
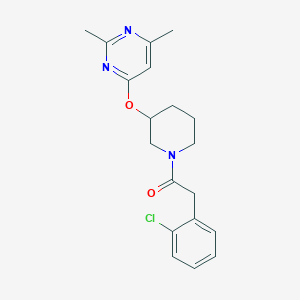
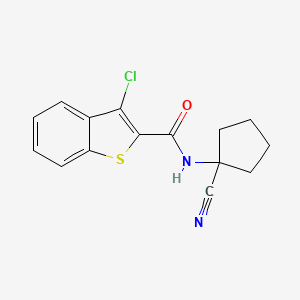

![3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2918859.png)
![2-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2918860.png)
